Boiling Point Differential of 105 °C Enables Ambient-Temperature Gas-Phase Delivery vs. Hexamethyldisilathiane
Disilathiane (SiH₃)₂S exhibits a boiling point of 58.8 °C (332.0 K) at atmospheric pressure [1], which is 105 °C lower than that of its hexamethyl analog, bis(trimethylsilyl) sulfide (TMS₂S), with a boiling point of ~164 °C (437 K) . The enthalpy of vaporization for disilathiane is 7743 cal·mol⁻¹ (32.4 kJ·mol⁻¹) [1], compared to 38.0 ± 3.0 kJ·mol⁻¹ for TMS₂S . This 15% lower ΔHvap translates to significantly reduced energy input for precursor delivery in gas-phase processes.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 58.8 °C (332.0 K); ΔHvap = 32.4 kJ·mol⁻¹ |
| Comparator Or Baseline | Hexamethyldisilathiane (TMS₂S, CAS 3385-94-2): bp ~164 °C (437 K); ΔHvap = 38.0 ± 3.0 kJ·mol⁻¹ |
| Quantified Difference | ΔTbp = 105 °C; ΔΔHvap ≈ 5.6 kJ·mol⁻¹ (~15% lower for target) |
| Conditions | Atmospheric pressure (760 mmHg); experimental determination from analyzed samples |
Why This Matters
This enables CVD/ALD precursor delivery at near-ambient bubbler temperatures, reducing thermal decomposition risk and energy cost, and permits sulfur incorporation into temperature-sensitive substrates where TMS₂S delivery at >160 °C would be prohibitive.
- [1] Inorganic Syntheses, Volume XIX. F. A. Cotton, Ed. John Wiley & Sons: New York, 1979; pp 276–278. Properties: bp 58.8 °C; log p (torr) = 7.977 – 1692/T; ΔHvap = 7743 cal·mol⁻¹; Trouton constant = 23.3; vapor pressure at 0 °C = 61 torr. View Source
